molecular formula C12H11N B15043803 1H-Pyrrole, 1-ethenyl-2-phenyl- CAS No. 58042-93-6

1H-Pyrrole, 1-ethenyl-2-phenyl-

Cat. No.: B15043803
CAS No.: 58042-93-6
M. Wt: 169.22 g/mol
InChI Key: MPYQQNLHTLYXNA-UHFFFAOYSA-N
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Description

2-phenyl-1-vinyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a phenyl group at the second position and a vinyl group at the first position. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. The unique structure of 2-phenyl-1-vinyl-1H-pyrrole makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-vinyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and provides good yields of the desired product.

Industrial Production Methods

Industrial production of 2-phenyl-1-vinyl-1H-pyrrole typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-vinyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group, resulting in 2-phenyl-1-ethyl-1H-pyrrole.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the vinyl group.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine, chlorine, and nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrroles, pyrrole-2-carboxylic acids, and reduced derivatives such as 2-phenyl-1-ethyl-1H-pyrrole.

Mechanism of Action

The mechanism of action of 2-phenyl-1-vinyl-1H-pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its intended application. Studies have shown that the pyrrole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound, pyrrole, is a simple five-membered ring with one nitrogen atom.

    Indole: Indole is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring.

    Pyrrolidine: Pyrrolidine is a saturated analog of pyrrole, lacking the aromaticity.

Uniqueness

2-phenyl-1-vinyl-1H-pyrrole is unique due to the presence of both phenyl and vinyl substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

CAS No.

58042-93-6

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

IUPAC Name

1-ethenyl-2-phenylpyrrole

InChI

InChI=1S/C12H11N/c1-2-13-10-6-9-12(13)11-7-4-3-5-8-11/h2-10H,1H2

InChI Key

MPYQQNLHTLYXNA-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=CC=C1C2=CC=CC=C2

Origin of Product

United States

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